4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene
Overview
Description
4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene is a useful research compound. Its molecular formula is C9H9BrF2O and its molecular weight is 251.07 g/mol. The purity is usually 95%.
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Biological Activity
4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene is an organic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of a bromine atom and a difluoroethoxy group, enhances its potential biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine substituent at the para position relative to a difluoroethoxy group and a methyl group on the benzene ring. This configuration contributes to its lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes. Its structural similarity to known inhibitors allows it to compete for binding sites, thereby modulating enzyme activity.
- Receptor Binding : The difluoroethoxy group may enhance the compound's ability to penetrate cellular membranes, facilitating interactions with intracellular receptors.
The presence of the bromine atom allows for potential hydrogen bonding and van der Waals interactions, which can influence binding affinity and specificity.
Table 1: Biological Activity Overview
Activity Type | Description | References |
---|---|---|
Enzyme Inhibition | Inhibits CYP1A2 and CYP2C9 enzymes; potential implications in drug metabolism. | |
Anti-inflammatory Potential | Investigated for anti-inflammatory properties in preclinical models. | |
Anticancer Activity | Studied as a potential anticancer agent due to structural similarities with known drugs. |
Case Studies
Several studies have explored the biological implications of this compound:
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Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibits CYP1A2 and CYP2C9 enzymes, which are crucial in drug metabolism. The inhibition could lead to altered pharmacokinetics of co-administered drugs.
- Findings : The compound showed a significant reduction in enzyme activity at concentrations as low as 10 µM.
- Implications : This inhibition could affect the efficacy and safety profiles of various therapeutic agents.
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Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of derivatives of this compound in murine models of inflammation.
- Results : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines.
- : This suggests potential therapeutic applications in inflammatory diseases.
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Anticancer Screening : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines.
- Observations : The compound induced apoptosis in cancer cells at IC50 values ranging from 5 to 15 µM.
- Future Directions : Further studies are warranted to elucidate its mechanism of action and therapeutic potential.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Bromo-1-(difluoromethoxy)-2-methylbenzene | Contains difluoromethoxy group | Moderate enzyme inhibition |
4-Bromo-1-(methoxy)-2-fluorobenzene | Fluorine substituent enhances lipophilicity | Limited anti-inflammatory effects |
4-Bromo-3-(trifluoromethyl)benzene | Trifluoromethyl group increases metabolic stability | Notable anticancer properties |
Properties
IUPAC Name |
4-bromo-2-(2,2-difluoroethoxy)-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYNXFHTIVHNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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